molecular formula C7H8F3NO5 B14672624 N-(Trifluoroacetyl)-L-glutamic acid CAS No. 45172-40-5

N-(Trifluoroacetyl)-L-glutamic acid

Cat. No.: B14672624
CAS No.: 45172-40-5
M. Wt: 243.14 g/mol
InChI Key: WCTNRLRGZAAGMK-VKHMYHEASA-N
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Description

N-(Trifluoroacetyl)-L-glutamic acid is a chemically modified derivative of L-glutamic acid, where the amino group is protected by a trifluoroacetyl (TFA) group. This modification enhances stability and alters reactivity, making it valuable in peptide synthesis and medicinal chemistry. The TFA group, with its strong electron-withdrawing properties, increases resistance to enzymatic degradation and improves solubility in organic solvents . Its molecular formula is C₇H₈F₃NO₅, with a molecular weight of 255.14 g/mol . It is frequently used as an intermediate in synthesizing inhibitors targeting enzymes like glycinamide ribonucleotide transformylase (GAR Tfase) and dihydrofolate reductase (DHFR) .

Properties

CAS No.

45172-40-5

Molecular Formula

C7H8F3NO5

Molecular Weight

243.14 g/mol

IUPAC Name

(2S)-2-[(2,2,2-trifluoroacetyl)amino]pentanedioic acid

InChI

InChI=1S/C7H8F3NO5/c8-7(9,10)6(16)11-3(5(14)15)1-2-4(12)13/h3H,1-2H2,(H,11,16)(H,12,13)(H,14,15)/t3-/m0/s1

InChI Key

WCTNRLRGZAAGMK-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)-L-glutamic acid typically involves the reaction of L-glutamic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:

L-Glutamic acid+Trifluoroacetic anhydrideN-(Trifluoroacetyl)-L-glutamic acid+Acetic acid\text{L-Glutamic acid} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} L-Glutamic acid+Trifluoroacetic anhydride→N-(Trifluoroacetyl)-L-glutamic acid+Acetic acid

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)-L-glutamic acid can undergo various types of chemical reactions, including:

    Oxidation: The trifluoroacetyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the trifluoroacetyl group, regenerating the free amino group.

    Substitution: The trifluoroacetyl group can be substituted by other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminium hydride or samarium diiodide are commonly employed.

    Substitution: Acyl chlorides or anhydrides can be used to introduce different acyl groups.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: L-glutamic acid.

    Substitution: N-acyl derivatives of L-glutamic acid.

Scientific Research Applications

N-(Trifluoroacetyl)-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. The trifluoroacetyl group can serve as a protecting group for the amino group during multi-step syntheses.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, where the trifluoroacetyl group imparts desirable properties such as increased stability and reactivity.

Mechanism of Action

The mechanism by which N-(Trifluoroacetyl)-L-glutamic acid exerts its effects is largely dependent on the trifluoroacetyl group. This group can interact with various molecular targets, including enzymes and proteins, by forming stable complexes. The electron-withdrawing nature of the trifluoroacetyl group can enhance the reactivity of the molecule, making it a potent inhibitor of certain enzymes. The pathways involved typically include nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group, leading to the formation of covalent adducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(Trifluoroacetyl)-L-glutamic acid with structurally related glutamic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Biological Activity References
This compound C₇H₈F₃NO₅ 255.14 Trifluoroacetyl (TFA), α/γ-COOH Soluble in DMSO, DMF; limited in water Inhibits GAR Tfase (IC₅₀ = 0.5 µM); antitumor activity via purine biosynthesis disruption
N-Acetyl-L-glutamic acid C₇H₁₁NO₅ 189.16 Acetyl, α/γ-COOH Water-soluble (1.2 g/L at 25°C) Precursor in urea cycle; no direct enzyme inhibition
N-Methyl-L-glutamic acid C₆H₁₁NO₄ 161.16 Methyl, α/γ-COOH Water-soluble (3.4 g/L at 25°C) Excitatory neurotransmitter analog; non-selective neuronal activation
N-(4-Aminobenzoyl)-L-glutamic acid C₁₂H₁₄N₂O₅ 266.25 4-Aminobenzoyl, α/γ-COOH Soluble in alkaline aqueous solutions Pf-DHFR inhibitor (IC₅₀ = 12 nM); antimalarial agent
L-Glutamic acid C₅H₉NO₄ 147.13 α-amino, α/γ-COOH Highly water-soluble (85 g/L at 25°C) Neurotransmitter; metabolic intermediate

Key Comparative Insights:

Chemical Stability :

  • The TFA group in this compound provides superior stability against proteases compared to acetyl or methyl groups, which are more prone to hydrolysis .
  • N-Acetyl-L-glutamic acid is less stable in biological systems but widely used in metabolic studies due to its compatibility with aqueous environments .

Biological Activity: this compound exhibits potent enzyme inhibition (e.g., GAR Tfase) due to the TFA group’s ability to mimic transition states in catalytic reactions . In contrast, N-(4-Aminobenzoyl)-L-glutamic acid targets parasitic DHFR with high specificity, making it effective against Plasmodium falciparum . N-Methyl-L-glutamic acid activates glutamate receptors non-selectively, unlike the parent L-glutamic acid, which has receptor-specific roles .

N-(4-Aminobenzoyl)-L-glutamic acid’s solubility in alkaline buffers facilitates its formulation for antimalarial drug delivery .

Synthetic Utility: this compound is a key intermediate in synthesizing complex inhibitors like 2-PMPA (a glutamate carboxypeptidase II inhibitor) and ZJ43 (a mGluR antagonist) . N-Acetyl-L-glutamic acid is primarily used in metabolic labeling and as a urea cycle intermediate in clinical diagnostics .

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